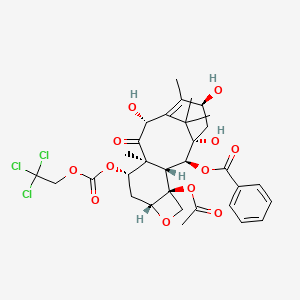
1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea is a complex organic compound that features a urea functional group. This compound is notable for its intricate structure, which includes a cyanophenyl group, a pyrazolyl group, and a trifluoromethylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Cyanophenyl Intermediate: This step involves the nitration of a suitable aromatic compound followed by reduction to form the cyanophenyl group.
Synthesis of the Pyrazolyl Intermediate: This step involves the cyclization of appropriate precursors to form the pyrazolyl ring.
Coupling Reactions: The cyanophenyl and pyrazolyl intermediates are coupled under specific conditions to form the desired compound. This may involve the use of coupling reagents such as carbodiimides or other activating agents.
Final Urea Formation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
- 1-(3-Cyanophenyl)-3-(4-(trifluoromethyl)phenyl)urea
- 1-(3-Cyanophenyl)-3-(3,5-dimethylphenyl)urea
- 1-(3-Cyanophenyl)-3-(4-pyrazolyl)urea
Uniqueness: 1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C25H22F3N5O |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
1-(3-cyanophenyl)-3-[(1S,4S)-4-[3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]cyclopent-2-en-1-yl]urea |
InChI |
InChI=1S/C25H22F3N5O/c1-15-23(16(2)33(32-15)22-10-7-19(8-11-22)25(26,27)28)18-6-9-21(13-18)31-24(34)30-20-5-3-4-17(12-20)14-29/h3-12,18,21H,13H2,1-2H3,(H2,30,31,34)/t18-,21-/m1/s1 |
Clé InChI |
SXVJTBWKWIMJSX-WIYYLYMNSA-N |
SMILES isomérique |
CC1=C(C(=NN1C2=CC=C(C=C2)C(F)(F)F)C)[C@H]3C[C@@H](C=C3)NC(=O)NC4=CC=CC(=C4)C#N |
SMILES canonique |
CC1=C(C(=NN1C2=CC=C(C=C2)C(F)(F)F)C)C3CC(C=C3)NC(=O)NC4=CC=CC(=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)
![N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B15295579.png)

![(3S,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B15295594.png)
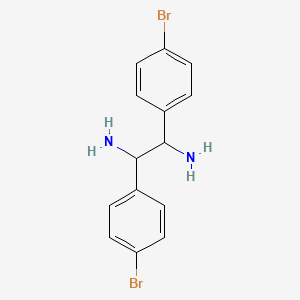
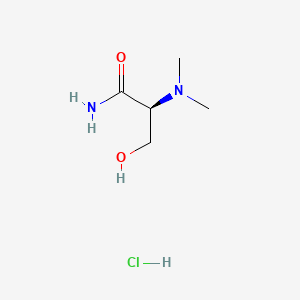
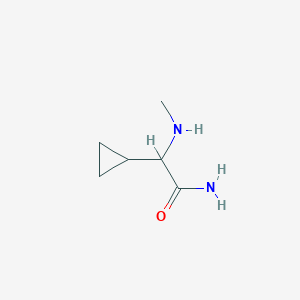
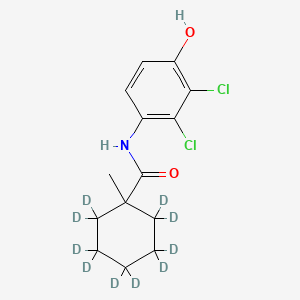


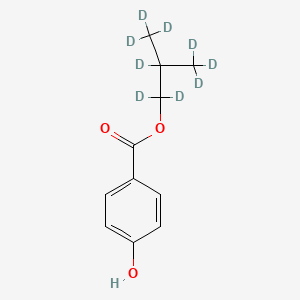
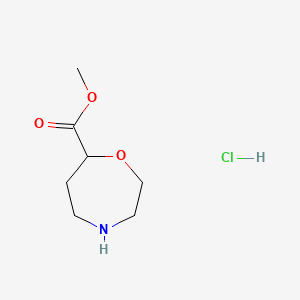
![5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride](/img/structure/B15295641.png)
